![molecular formula C15H15NO2 B14455880 3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one CAS No. 70622-28-5](/img/structure/B14455880.png)
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one is a chemical compound known for its unique structure and properties It consists of an oxolan-2-one ring attached to a 2-methylnaphthalen-1-yl group through an amino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one typically involves multi-component reactions. One common method is the condensation of 2-methylnaphthalen-1-amine with oxolan-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
科学研究应用
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions .
相似化合物的比较
Similar Compounds
2-Methylnaphthalen-1-amine: Shares the naphthalene core but lacks the oxolan-2-one ring.
Oxolan-2-one derivatives: Compounds with similar oxolan-2-one structures but different substituents.
Uniqueness
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one is unique due to its combined structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple research fields highlight its significance.
属性
CAS 编号 |
70622-28-5 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
3-[(2-methylnaphthalen-1-yl)amino]oxolan-2-one |
InChI |
InChI=1S/C15H15NO2/c1-10-6-7-11-4-2-3-5-12(11)14(10)16-13-8-9-18-15(13)17/h2-7,13,16H,8-9H2,1H3 |
InChI 键 |
RZUNZHDKERDLDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC3CCOC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
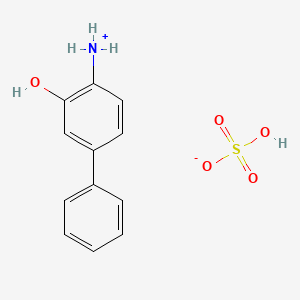
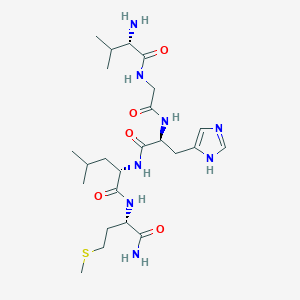
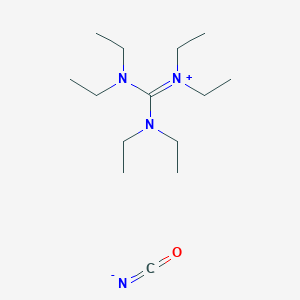
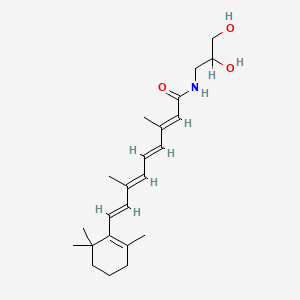
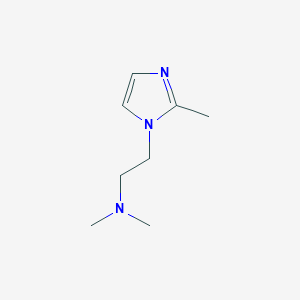
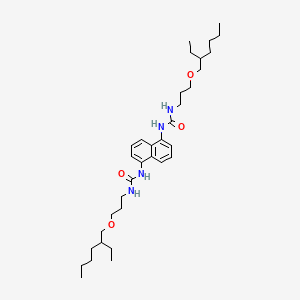
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
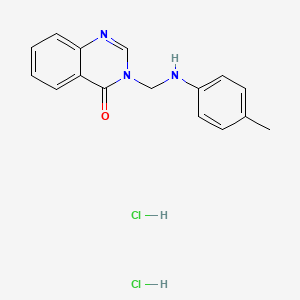
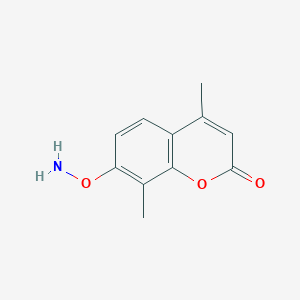
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)

